MR-L2

PDE4 Allosteric activation cAMP signaling

ADPKD researchers need PDE4 activation, not inhibition. Standard PDE4 inhibitors (roflumilast, apremilast) elevate cAMP and exacerbate cystogenesis. MR-L2 (CAS 2374703-19-0) is a PDE4 long-isoform allosteric activator that reduces cAMP through enhanced degradation. • Activates PDE4A4/B1/C3/D5 (~60% over basal); spares short isoforms • Suppresses MDCK cyst formation (EC50 1.2 µM); validated in OX161 patient cells • Requires dimerization-tool for allosteric site mapping & structural studies ≥98% purity; blue ice shipping; -20°C storage.

Molecular Formula C19H16Cl3FN4O
Molecular Weight 441.7 g/mol
Cat. No. B8107588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMR-L2
Molecular FormulaC19H16Cl3FN4O
Molecular Weight441.7 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1CC(=O)NCC2=CC(=CC(=C2)Cl)Cl)C3=CC(=C(C=C3)Cl)F
InChIInChI=1S/C19H16Cl3FN4O/c1-2-17-25-19(12-3-4-15(22)16(23)7-12)26-27(17)10-18(28)24-9-11-5-13(20)8-14(21)6-11/h3-8H,2,9-10H2,1H3,(H,24,28)
InChIKeyJXACCOKEEPXHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MR-L2: Chemical Identity & Functional Profile


MR-L2 (CAS 2374703-19-0) is a reversible, noncompetitive allosteric activator of long-isoform phosphodiesterase-4 (PDE4) enzymes, chemically defined as 2-[3-(4-chloro-3-fluorophenyl)-5-ethyl-1,2,4-triazol-1-yl]-N-[(3,5-dichlorophenyl)methyl]acetamide with molecular formula C19H16Cl3FN4O and molecular weight 441.71 . The compound activates representative PDE4 long-isoform variants from each of the four PDE4 genes (PDE4A4, PDE4B1, PDE4C3, PDE4D5) and suppresses cAMP-driven cyst formation in cellular models of autosomal dominant polycystic kidney disease (ADPKD) [1].

PDE4 long-isoform allosteric activator tool compound
Supports cAMP-driven cystogenesis research models
Mechanism-specific: activator, not interchangeable with PDE4 inhibitors

Why PDE4 Inhibitors Cannot Replace MR-L2


Standard PDE4 inhibitors (e.g., roflumilast, apremilast, rolipram) reduce cAMP degradation by blocking the enzyme's catalytic site, whereas MR-L2 enhances cAMP degradation through allosteric activation of PDE4 long isoforms [1]. This mechanistic divergence produces opposing functional outcomes in disease models driven by elevated cAMP signaling, such as ADPKD cystogenesis. Substituting an inhibitor for an activator would exacerbate rather than ameliorate the pathological cAMP accumulation, rendering generic substitution scientifically invalid and potentially counterproductive [2].

Target compound
Allosteric activator of PDE4 long isoforms
Enhances cAMP degradation; reduces cyst formation in models
Potential substitute
PDE4 inhibitors (e.g., roflumilast, apremilast)
Block cAMP degradation; may exacerbate cystogenesis
Pathway response
Decreases intracellular cAMP levels
Pathway response
Increases intracellular cAMP levels
Opposing functional outcomes render direct substitution counterproductive in cAMP-elevation disease models.

MR-L2 Head-to-Head and Cross-Study Evidence


Allosteric Activation vs. Catalytic Inhibition

MR-L2 acts as a reversible, noncompetitive allosteric activator of PDE4D5, increasing the apparent Vmax for cAMP hydrolysis without affecting the apparent Km for cAMP [1]. In contrast, standard PDE4 inhibitors such as roflumilast and apremilast function as competitive inhibitors that reduce cAMP degradation. This mechanistic distinction produces opposite effects on intracellular cAMP levels, a critical consideration for research in ADPKD and other cAMP-driven pathologies [1].

Allosteric Activation vs Inhibition
Head-to-head
Increases Vmax; Km unchanged
Competitive inhibition; decreases cAMP degradation
Opposing direction of effect on cAMP hydrolysis
Direct comparison in PDE4D5 enzyme assay
PDE4 Allosteric activation cAMP signaling

Long vs. Short PDE4 Isoform Selectivity

MR-L2 activates long PDE4 isoforms (PDE4A4, PDE4B1, PDE4C3, PDE4D5) but fails to activate short PDE4 isoforms, which lack the regulatory UCR1 domain and dimeric assembly required for allosteric regulation [1]. This isoform selectivity is unique among PDE4 modulators; PDE4 inhibitors generally lack isoform discrimination. The activation magnitude for PDE4D5 at maximally effective concentrations is approximately 60% over basal activity, comparable to endogenous activation by PKA phosphorylation [1].

Long vs. Short Isoform Selectivity
Head-to-head
Activates A4, B1, C3, D5 (~60% over basal)
Inhibitors: non-selective across long/short isoforms
Enables long-isoform-specific signaling studies
Recombinant PDE4 isoform assays
PDE4 isoforms UCR1 domain Dimerization

Cyst Formation Suppression vs. Rolipram

In Madin-Darby Canine Kidney (MDCK) cell 3D culture models, MR-L2 suppresses PGE2-induced cyst formation with an EC50 of 1.2 µM [1][2]. In contrast, the PDE4 inhibitor rolipram enhances cystogenesis in the same model system [3]. This functional divergence demonstrates that MR-L2 and PDE4 inhibitors produce opposite effects on cyst formation, a key phenotypic readout for ADPKD research.

Cyst Formation Suppression (EC50)
Head-to-head
EC50 = 1.2 µM (suppression)
Rolipram: enhances cyst formation
Opposing functional effects in cyst model
MDCK 3D culture, PGE2 stimulation
ADPKD Cystogenesis MDCK cells

Efficacy in ADPKD Patient-Derived Cells

In OX161 immortalized ADPKD patient-derived kidney cells, MR-L2 treatment significantly suppresses cAMP-mediated cystogenesis [1]. The compound lowers intracellular cAMP levels and restrains cAMP-mediated signaling events in both animal and human cell models of ADPKD, including ADPKD patient-derived primary cell cultures [1]. This efficacy in disease-relevant human cellular models distinguishes MR-L2 from compounds tested only in engineered overexpression systems.

Patient-Derived Cell Model
Cross-study comparable
Reduced cyst formation; lowered intracellular cAMP
Supports patient-cell model endpoint review
OX161 ADPKD immortalized kidney cells
ADPKD Patient-derived cells cAMP reduction

Dimerization-Dependent Activation of Long PDE4 Isoforms

MR-L2 activation requires the dimeric assembly characteristic of PDE4 long isoforms. An engineered monomeric PDE4D5 mutant (DD1-R499D-PDE4D5) shows complete loss of sensitivity to activation by MR-L2 [1]. This structural requirement parallels the activation mechanism of PKA phosphorylation and is absent in short PDE4 isoforms. In contrast, PDE4 inhibitors bind directly to the catalytic site and do not require dimerization for their inhibitory activity.

Dimerization-Dependent Activation
Head-to-head
0% activation of monomeric PDE4D5 mutant
Inhibitors: full inhibition retained on monomer
Selective for dimeric PDE4 long-isoform populations
Engineered DD1-R499D monomeric mutant
PDE4 dimerization Allosteric regulation UCR1/UCR2 domains

MR-L2 Application Scenarios


ADPKD Cystogenesis Modeling and Target Validation

MR-L2 suppresses PGE2-induced MDCK cell cyst formation with an EC50 of 1.2 µM and reduces cystogenesis in OX161 ADPKD patient-derived cells [1][2]. Researchers investigating cAMP-driven cyst expansion in ADPKD can use MR-L2 as a positive control activator to validate PDE4 long-isoform engagement and to screen for synergistic or antagonistic effects with other cyst-modulating agents.

PDE4 Long-Isoform Functional Dissection

MR-L2 selectively activates PDE4 long isoforms (PDE4A4, PDE4B1, PDE4C3, PDE4D5) while sparing short isoforms [1]. This isoform selectivity enables precise interrogation of long-isoform contributions to cAMP microdomain regulation in cellular signaling studies, without confounding short-isoform effects. The ~60% activation magnitude over basal levels mirrors physiological PKA-mediated regulation, providing a pharmacologically relevant tool [1].

PDE4 Allosteric Site Probe and Structural Biology

MR-L2 binds to an allosteric regulatory site distinct from the catalytic pocket and requires PDE4 dimerization for activity [1]. Structural biologists and medicinal chemists can employ MR-L2 as a reference ligand for allosteric site mapping, fragment-based screening, or as a tool compound to stabilize dimeric PDE4 conformations for X-ray crystallography or cryo-EM studies.

cAMP-Driven Disease Model Differentiation from PDE4 Inhibitors

Unlike PDE4 inhibitors (e.g., roflumilast, apremilast) that elevate cAMP levels, MR-L2 reduces intracellular cAMP through enhanced degradation [1]. This functional opposition makes MR-L2 essential for establishing mechanistic contrast in studies of diseases where both cAMP elevation and cAMP reduction are hypothesized to have therapeutic potential, such as certain cancers, inflammatory disorders, or metabolic diseases.

Application
Selection Property
Validation Focus
ADPKD cystogenesis modeling
PDE4 long-isoform activation
cAMP reduction and cyst suppression endpoints
PDE4 long-isoform functional studies
Isoform selectivity profile
Long-isoform cAMP microdomain analysis
Allosteric site probe and structural biology
Dimerization-dependent binding
Stabilization of dimeric PDE4 conformations
cAMP-driven disease model differentiation
cAMP-degrading mechanism
Contrast with PDE4 inhibitor effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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